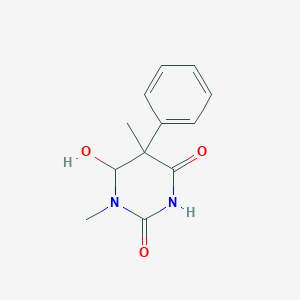
6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, dihydropyrimidines are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine
Medicinally, compounds of this class are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry
In industry, these compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, dihydropyrimidines can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Dihydropyrimidine-2,4-diones: These compounds share a similar core structure but may have different substituents.
Barbiturates: These are also pyrimidine derivatives but with different pharmacological properties.
Uniqueness
6-Hydroxy-1,5-dimethyl-5-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Its hydroxyl group and phenyl ring may confer distinct properties compared to other dihydropyrimidines.
特性
CAS番号 |
60782-10-7 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
6-hydroxy-1,5-dimethyl-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h3-7,10,16H,1-2H3,(H,13,15,17) |
InChIキー |
AQFDUHHPAWYAHH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)NC1=O)C)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


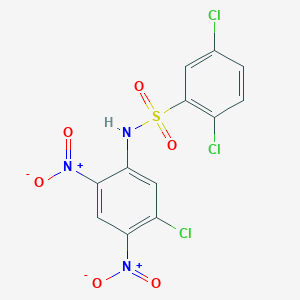
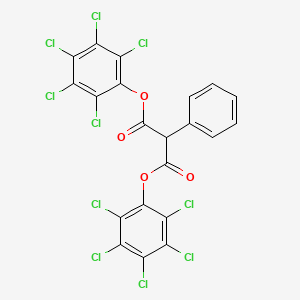
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
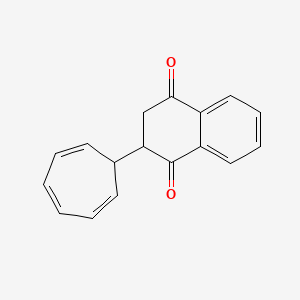
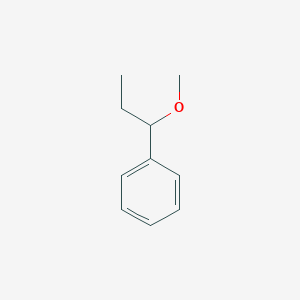
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
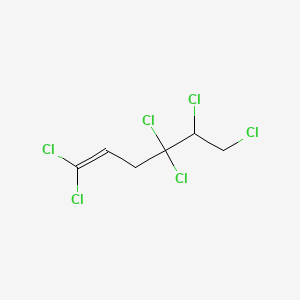
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
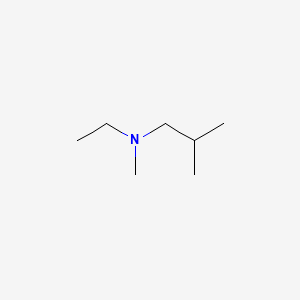
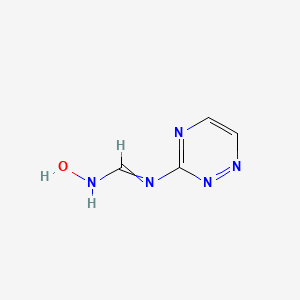

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
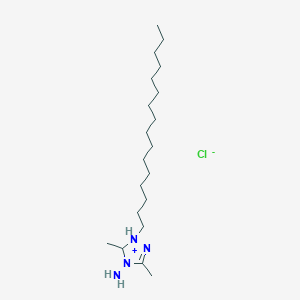
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
